molecular formula C15H20FN3 B11738577 [(3-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1855941-11-5

[(3-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11738577
CAS No.: 1855941-11-5
M. Wt: 261.34 g/mol
InChI Key: BJTRWTAFMLPPPW-UHFFFAOYSA-N
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Description

The compound (3-fluorophenyl)methylamine is a tertiary amine featuring two aromatic substituents: a 3-fluorobenzyl group and a pyrazole ring substituted with a 2-methylpropyl (isobutyl) group at the 1-position. The pyrazole moiety is further functionalized with a methylamine group at the 4-position.

Properties

CAS No.

1855941-11-5

Molecular Formula

C15H20FN3

Molecular Weight

261.34 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C15H20FN3/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-4-3-5-15(16)6-13/h3-6,9,11-12,17H,7-8,10H2,1-2H3

InChI Key

BJTRWTAFMLPPPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzyl halide and react it with a pyrazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

  • Pyrazole core : A five-membered heterocycle with two adjacent nitrogen atoms, offering hydrogen-bonding and π-π stacking interactions.

Comparison with Analogous Pyrazole Derivatives

Compound A : {[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
  • Structure : Lacks the isobutyl group on the pyrazole and the benzyl linkage.
  • Implications : Reduced steric hindrance may increase solubility but decrease metabolic stability compared to the target compound .
  • Applications : Used as a building block in kinase inhibitors .
Compound B : [1-(3-Fluorophenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • Structure : Replaces the benzyl group with a phenylethyl chain and substitutes the pyrazole’s 1-position with methyl instead of isobutyl.
Compound C : 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
  • Structure : Chloro-fluoro substitution on the phenyl ring; lacks the isobutyl group.
  • Implications : Increased halogenation enhances electron-withdrawing effects, possibly affecting electronic interactions in biological targets .

Comparison with Non-Pyrazole Analogues

Compound D : Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine
  • Structure : Triazole core instead of pyrazole; dimethylamine substituent.
  • Implications : Triazoles exhibit stronger hydrogen-bonding capacity but may reduce steric flexibility .
Compound E : {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine
  • Structure : Indole core instead of pyrazole; isobutyl and propyl substituents.
  • Implications : Indole’s larger aromatic system may enhance binding to hydrophobic pockets but increase molecular weight .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents (R1, R2) Molecular Weight (g/mol) logP (Predicted)
Target Compound Pyrazole R1: 3-Fluorobenzyl, R2: Isobutyl ~289.34 ~3.2
Compound A () Pyrazole R1: 3-Fluorophenyl ~225.25 ~2.1
Compound B () Pyrazole R1: 3-Fluorophenylethyl ~233.28 ~2.8
Compound C () Pyrazole R1: 3-Chloro-4-fluorobenzyl ~269.71 ~3.5
Compound D () Triazole R1: Phenyl, R2: Dimethylamine ~217.28 ~1.9

Research Findings and Implications

  • Metabolic Stability : The isobutyl group in the target compound likely enhances resistance to oxidative metabolism compared to smaller alkyl chains (e.g., methyl in Compound B) .
  • Synthetic Accessibility : Similar compounds (e.g., Compound A) are synthesized via Suzuki-Miyaura coupling or reductive amination, suggesting feasible routes for the target compound .

Biological Activity

The compound (3-fluorophenyl)methylamine , also known by its CAS number 1855940-76-9, is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20FN3C_{15}H_{20}FN_3 with a molecular weight of 261.34 g/mol. The structure features a fluorophenyl group and a pyrazole moiety, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC₁₅H₂₀FN₃
Molecular Weight261.34 g/mol
CAS Number1855940-76-9

Research indicates that the biological activity of (3-fluorophenyl)methylamine may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in the coagulation cascade, such as Factor Xa. This inhibition is crucial for developing anticoagulant therapies .
  • Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. The presence of the pyrazole ring enhances the interaction with cellular targets, leading to apoptosis in cancer cells. Various studies have reported on the selective cytotoxicity of similar compounds against different cancer cell lines .
  • G Protein-Coupled Receptor Modulation : Compounds with similar structures have been noted for their ability to modulate G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes and disease states .

Therapeutic Applications

The compound's unique structure suggests several potential therapeutic applications:

  • Anticoagulants : Given its enzyme inhibition properties, it could be developed as an oral anticoagulant.
  • Anticancer Agents : Its cytotoxic effects against cancer cells make it a candidate for further development in oncology.
  • Neurological Disorders : Some pyrazole derivatives have shown promise in treating conditions like anxiety and depression due to their ability to interact with neurotransmitter systems.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of (3-fluorophenyl)methylamine:

  • A study published in MDPI detailed the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidines, noting their anticancer potential and enzyme inhibitory activity. This research underscores the importance of structural modifications in enhancing biological efficacy .
  • Another investigation focused on the pharmacokinetic profile of pyrazole derivatives, demonstrating improved oral bioavailability while maintaining high potency against targets like Factor Xa .

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